N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a cyclobutyl group and linked via a butanamide chain to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The compound’s Z-configuration at the thiadiazole-imine bond is critical for its structural stability and biological interactions. The benzotriazinone group is a known pharmacophore in antimicrobial and anticancer agents, while the thiadiazole ring contributes to electron-rich interactions with biological targets .
Properties
Molecular Formula |
C17H18N6O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C17H18N6O2S/c24-14(18-17-21-20-15(26-17)11-5-3-6-11)9-4-10-23-16(25)12-7-1-2-8-13(12)19-22-23/h1-2,7-8,11H,3-6,9-10H2,(H,18,21,24) |
InChI Key |
VCHGPCGTYHCITR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves several steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrazonoyl chloride derivatives, methyl hydrazinecarbodithioate, and hydrazinecarbothioamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Chemistry: It is used in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds.
Biology: The compound has shown potential antimicrobial activity against E. coli, B. mycoides, and C.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with microbial cell processes, leading to the inhibition of growth and proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and proteins in microbial cells.
Comparison with Similar Compounds
Key Structural Attributes :
- Cyclobutyl substituent : Enhances metabolic stability compared to smaller rings (e.g., cyclopropyl) due to reduced ring strain .
- Butanamide linker : Provides moderate lipophilicity, balancing solubility and membrane permeability.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Structural Difference : Cyclopropyl substituent instead of cyclobutyl.
- Impact : Cyclopropyl’s higher ring strain may reduce metabolic stability but increase reactivity. The smaller size could alter binding pocket interactions .
- Data Gap : Specific pharmacological comparisons are unavailable in the provided evidence.
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structural Difference : Propanamide linker (3 carbons) vs. butanamide (4 carbons).
- Impact: Shorter chain reduces molecular weight (356.40 g/mol vs.
- Synthesis: Similar routes likely involve condensation of thiadiazole precursors with activated benzotriazinone derivatives .
Functional Group Variants
Benzenesulfonamide Analogs ()
- Example : (Z)-2-(2-(4-(N-((Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide.
- Activity : Reported high activity values (1.0000 in unspecified assays), suggesting potent bioactivity. Sulfonamide groups enhance hydrogen bonding but may reduce cell permeability compared to amides .
Thiadiazole Derivatives with Aryl Substituents ()
- Example: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g).
- Properties: Melting point: 200°C (indicative of crystalline stability).
Pharmacokinetic and Toxicological Comparisons
Organophosphate Analogs ()
- Example : Azinphos-ethyl (CAS 2642-71-9), an insecticide with a benzotriazinylmethyl dithiophosphate group.
- Toxicity: Organophosphates inhibit acetylcholinesterase, leading to neurotoxicity. The target compound’s amide linkage likely mitigates this risk .
Metabolic Stability ()
- Thiadiazole Metabolism : Thiadiazole derivatives can form unstable sulfenic acid intermediates, leading to futile cycles with glutathione. This may necessitate structural optimization to avoid off-target effects .
Research Implications
- Drug Design: The cyclobutyl-thiadiazole-benzotriazinone scaffold shows promise for antimicrobial or anticancer applications. Optimizing the linker length (butanamide vs. propanamide) could fine-tune bioavailability .
- Safety : Avoiding sulfenic acid metabolites (as in ) is critical to prevent off-target effects.
Note: Detailed pharmacological data (e.g., IC50, pharmacokinetic profiles) are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
